Research on [, ]benzodioxinopyridazines presents several exciting avenues for further exploration:
[1,4]Benzodioxino[2,3-d]pyridazine is a heterocyclic compound characterized by a fused ring system that combines a benzodioxin moiety with a pyridazine structure. This compound is of considerable interest in medicinal chemistry due to its potential biological activities and applications in the synthesis of pharmaceuticals.
The compound is classified as a heterocyclic aromatic compound, specifically belonging to the family of benzodioxines and pyridazines. It is identified by its chemical structure, which includes both a benzodioxin and a pyridazine ring. The systematic name for the compound is 1,4-benzodioxino[2,3-d]pyridazine, and it has been referenced in various scientific literature and databases, including BenchChem and patent filings .
The synthesis of [1,4]Benzodioxino[2,3-d]pyridazine typically involves the reaction of 3,4,6-trichloropyridazine with catechol derivatives. This process can be performed using various synthetic routes that include:
The reactions often require specific conditions such as temperature control and inert atmospheres to prevent unwanted side reactions. The use of solvents like dimethylformamide is common to enhance solubility and reaction efficiency.
[1,4]Benzodioxino[2,3-d]pyridazine features a unique fused ring system that includes:
The molecular formula for this compound is C₁₀H₈N₂O₂, with a molecular weight of approximately 192.18 g/mol. The structural representation highlights the connectivity between the benzodioxin and pyridazine rings, emphasizing their fused nature.
[1,4]Benzodioxino[2,3-d]pyridazine undergoes several notable chemical reactions:
The choice of reagents significantly influences the reaction outcomes. For instance, potassium permanganate can convert the compound into various oxidized derivatives, while reduction methods can yield dihydro derivatives.
The mechanism by which [1,4]Benzodioxino[2,3-d]pyridazine exerts its biological effects involves:
Data from pharmacological studies suggest that these interactions could lead to therapeutic applications in treating various neurological disorders.
Scientific Uses
The compound has several applications across different fields:
Pyridazine-based pharmacophores have evolved from simple diuretics to sophisticated kinase inhibitors, demonstrating their adaptability in drug design. The antihypertensive agent Endralazine Mesylate (marketed as Miretilan® by Novartis and Arritlan® by Hexal) exemplifies early therapeutic success, leveraging the pyridazine core as a direct-acting vasodilator [1]. Its structural optimization yielded a five-fold potency increase over hydralazine, highlighting pyridazine's role in enhancing efficacy. Simultaneously, Merck Sharp & Dohme pioneered pyridopyridazine applications in CNS disorders, developing GABAA receptor ligands like Compound 10 (Ki < 100 nM against α2/α3/α5 subunits) for anxiety and schizophrenia [1]. The 1990s witnessed expansion into inflammation modulation, with Pettus (2009) and Tynebor (2011) patenting pyrido[2,3-d]pyridazinones as potent p38α kinase inhibitors for rheumatoid arthritis and psoriasis [1].
Table 1: Evolution of Pyridazine-Containing Therapeutics
Era | Therapeutic Area | Representative Agent | Key Structural Feature | Innovation |
---|---|---|---|---|
1970s-1980s | Hypertension | Endralazine Mesylate | Simple pyridazine derivative | Vasodilatory activity; improved potency |
1990s-2000s | CNS Disorders | Merck’s GABAA ligands (e.g., Cmpd 10) | Pyrido[2,3-d]pyridazine | Subtype-selective GABAA modulation |
2000s-2010s | Inflammation | Pyrido[2,3-d]pyridazin-6-ones | p38α kinase inhibitors | Subnanomolar TNF-α suppression |
2010s-Present | Oncology | Hedgehog signaling antagonists | Pyrido[3,4-d]pyridazines | Smoothened antagonism (IC50 <1 μM) |
Privileged scaffolds are defined by their capacity to deliver high-affinity ligands for multiple target classes. The [1,4]benzodioxino[2,3-d]pyridazine system exemplifies this through:
Table 2: SAR of [1,4]Benzodioxino[2,3-d]pyridazine Modifications
Position | Substituent | Biological Effect | Potency Enhancement |
---|---|---|---|
C2 | Carbonyl | p38α Kinase inhibition | H-bond donation to hinge region |
C6 | Methoxy | Analgesic activity (hot-plate test) | Increased CNS penetration |
C9 | Nitrile | PDE-IV inhibition (asthma) | Enhanced selectivity over PDE-III |
N5 | Dimethylaminoethyl | Histamine H1 antagonism | Extended duration vs. azelastine |
The diazine isomers—pyridazine (1,2-diazine), pyrimidine (1,3-diazine), and pyrazine (1,4-diazine)—exhibit distinct electronic profiles influencing drug-likeness. [1,4]Benzodioxino[2,3-d]pyridazine offers advantages over its isomers:
Table 3: Diazine Isomer Properties and Biological Performance
Parameter | Pyridazine | Pyrimidine | Pyrazine |
---|---|---|---|
Dipole Moment (D) | 4.22 | 2.42 | 0.97 |
H-Bond Acceptor Sites | 2 adjacent N atoms | 2 N at meta-positions | 2 N at para-positions |
nAChR Affinity Retention* | Low (~30-fold loss) | High | Moderate |
Kinase Inhibitor Efficiency | High (bidentate H-bond) | Moderate | Low |
Data from bioisosteric replacement studies in nicotinic acetylcholine receptor ligands [7] |
Bioisosterism—replacing functional groups with physiochemically similar moieties—relies on scaffolds that mimic topological and electronic profiles of classical pharmacophores. The [1,4]benzodioxino[2,3-d]pyridazine system excels as a bioisostere for:
Synthetic accessibility enhances its utility: Sequential nucleophilic substitution of tetrafluoropyridazine with catechol yields the tricyclic core at high efficiency, followed by regioselective amination or alkoxylation to install target-specific substituents [6]. This modularity positions the scaffold as a "Lego-like" unit in fragment-based drug discovery.
Concluding Remarks
The [1,4]benzodioxino[2,3-d]pyridazine scaffold exemplifies rational heterocyclic design, integrating pyridazine’s electronic advantages with benzodioxan’s metabolic resilience. Its progression from synthetic curiosity to privileged scaffold underscores how strategic heterocycle fusion addresses drug design challenges—balancing rigidity with synthetic tractability, and potency with selectivity. Future work will likely exploit its bioisosteric versatility in PROTACs and covalent inhibitors, expanding its therapeutic footprint.
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0